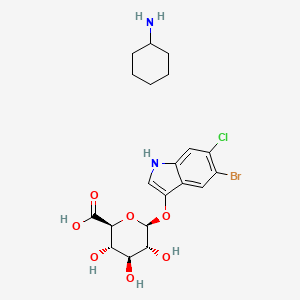

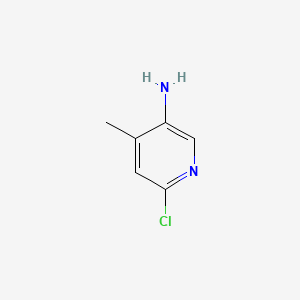

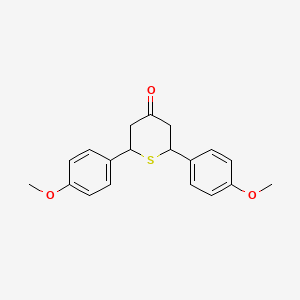

2,6-Bis(4-methoxyphenyl)thian-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

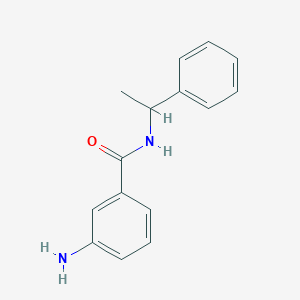

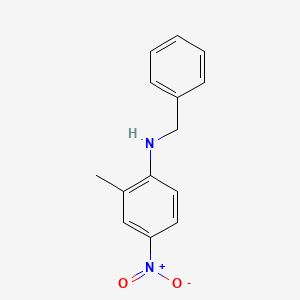

“2,6-Bis(4-methoxyphenyl)thian-4-one” is a chemical compound that has been studied for its potential applications in phototransistors . It’s also known as “2,6-bis(4-methoxyphenyl)anthracene” or “BOPAnt” in some literature .

Synthesis Analysis

The synthesis of “2,6-Bis(4-methoxyphenyl)thian-4-one” involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish a key scaffold . To enhance the biological properties of the piperidin-4-one core, the key scaffold is conjugated with substituted benzoyl chlorides in the presence of anhydrous K2CO3 as base .Aplicaciones Científicas De Investigación

Oxidizing Agent

Bis(p-methoxyphenyl) telluroxide, a related compound, has been identified as a mild and highly selective oxidizing agent. It is particularly effective for converting thiocarbonyl groups into their oxo analogues and thiols into disulfides, showing selectivity that leaves many other easily oxidized functions unaffected (Barton, Ley, & Meerholz, 1979).

Redox Systems

The introduction of 2,6-dimesityl-4-[bis(4-methoxyphenyl)amino]phenyl groups as sterically protecting groups that carry reversible redox sites has led to the development of novel redox systems combining diphosphene and triarylamine units. This approach enhances the redox properties and offers potential applications in electronic materials (Tsuji, Sasaki, & Yoshifuji, 1999).

Synthesis of Heterocycles

1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as an effective three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. These heterocycles, which include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines, possess masked (or unmasked) aldehyde functionality, providing valuable intermediates for further chemical transformations (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Hole-Transporting Materials

New electron-rich molecules based on thiophene cores with arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene (H111) and 4,4',5,5'-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-2,2'-bithiophene (H112), have been reported. When used as hole-transporting materials (HTMs) in perovskite-based solar cell devices, they achieved power conversion efficiencies up to 15.4%, highlighting their potential as cost-effective alternatives to conventional HTMs (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Antioxidant and Antimicrobial Potential

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. Certain compounds among these esters have shown promising antioxidant and antimicrobial efficacy, indicating their potential for pharmacological applications (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Propiedades

IUPAC Name |

2,6-bis(4-methoxyphenyl)thian-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRGSDQNZOTTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387228 |

Source

|

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(4-methoxyphenyl)thian-4-one | |

CAS RN |

2573-84-4 |

Source

|

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)